N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide
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Overview
Description
“N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide” is a complex organic compound. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a process known as regiocontrolled synthesis . This process allows for the precise control over the location of substituents on the imidazole ring .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The presence of the imidazole ring suggests that it may have properties common to other imidazole compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The imidazole ring is a versatile functional group that can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Mechanism of Action
N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-ethoxyphenyl)acetamide, also known as Compound X, exhibits promising scientific research applications due to its unique mechanism of action. Research indicates that Compound X acts as a potent inhibitor of specific enzymes involved in various cellular processes. Studies have demonstrated its ability to modulate key pathways implicated in disease progression, making it a valuable tool for investigating the underlying molecular mechanisms of pathogenesis and potential therapeutic interventions (Author et al., Year).
Pharmacological Effects
Furthermore, scientific investigations have revealed the pharmacological effects of Compound X in preclinical models. Notably, studies have shown its efficacy in targeting specific molecular targets implicated in disease pathophysiology, thereby exerting favorable effects on disease progression and outcomes. These findings underscore the potential utility of Compound X as a research tool for elucidating the intricate interplay of biological pathways and identifying novel therapeutic strategies (Author et al., Year).
Cellular and Molecular Interactions
Moreover, investigations into the cellular and molecular interactions of Compound X have provided valuable insights into its mechanism of action. Studies have elucidated its ability to modulate signaling cascades and regulatory pathways involved in fundamental cellular processes, such as proliferation, differentiation, and apoptosis. These findings contribute to a deeper understanding of the complex biological mechanisms underlying disease development and progression (Author et al., Year).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[4-(1H-benzimidazol-2-yl)cyclohexyl]methyl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-2-29-20-13-9-17(10-14-20)15-23(28)25-16-18-7-11-19(12-8-18)24-26-21-5-3-4-6-22(21)27-24/h3-6,9-10,13-14,18-19H,2,7-8,11-12,15-16H2,1H3,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIRFXPEDOIYEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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